molecular formula C17H15N3O4 B5705635 2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide

2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide

Cat. No. B5705635
M. Wt: 325.32 g/mol
InChI Key: GBJWELCHONOIGQ-FJIBGIISSA-N
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Description

2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide, also known as HNPPH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been studied for its potential applications in various fields of science. It has been found to exhibit anticancer, antimicrobial, and antioxidant properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of cell growth and proliferation. 2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been found to have several biochemical and physiological effects. It has been shown to reduce the level of reactive oxygen species (ROS) in cells, which can help to prevent oxidative damage. It has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One advantage of using 2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide in lab experiments is its relatively low cost compared to other compounds with similar properties. However, one limitation is that it has low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of 2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide. One potential direction is the development of 2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the study of 2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide as a potential therapeutic agent for the treatment of cancer and bacterial infections.
Conclusion
In conclusion, 2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide is a synthetic compound that has potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide in these areas.

Synthesis Methods

2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide can be synthesized through the reaction of 3-nitrochalcone and 2-hydroxyacetophenone with hydrazine hydrate in ethanol. The resulting compound is then treated with acetic anhydride to obtain 2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide in a yield of 72%.

properties

IUPAC Name

2-hydroxy-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-16(14-8-2-1-3-9-14)17(22)19-18-11-5-7-13-6-4-10-15(12-13)20(23)24/h1-12,16,21H,(H,19,22)/b7-5+,18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJWELCHONOIGQ-FJIBGIISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC=CC2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C=C/C2=CC(=CC=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328192
Record name 2-hydroxy-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-hydroxy-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide

CAS RN

330987-79-6
Record name 2-hydroxy-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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